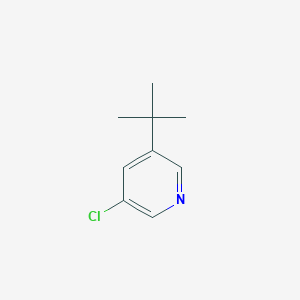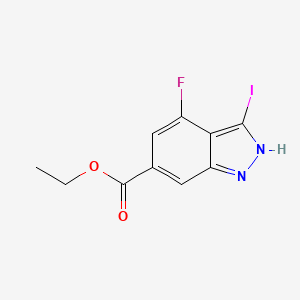
3-(tert-Butyl)-5-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-5-chloropyridine is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a tert-butyl group at the third position and a chlorine atom at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-chloropyridine can be achieved through several methods. One common approach involves the chlorination of 3-(tert-Butyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Another method involves the direct alkylation of 5-chloropyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-5-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The tert-butyl group can be oxidized to a tert-butyl alcohol or a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted pyridines.
Oxidation: tert-Butyl alcohol or carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-5-chloropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The tert-butyl group can influence the compound’s lipophilicity and steric properties, affecting its binding affinity and selectivity for molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyl)pyridine: Lacks the chlorine substituent, resulting in different reactivity and applications.
5-Chloropyridine: Lacks the tert-butyl group, leading to variations in chemical properties and biological activity.
3-(tert-Butyl)-4-chloropyridine: Chlorine atom is at the fourth position, which can alter the compound’s reactivity and interactions.
Uniqueness
3-(tert-Butyl)-5-chloropyridine is unique due to the combined presence of both the tert-butyl group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
3-tert-butyl-5-chloropyridine |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |
Clave InChI |
CUOFOFJHEKTIMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)








![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)

